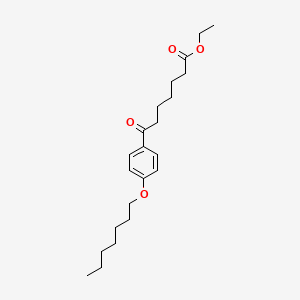

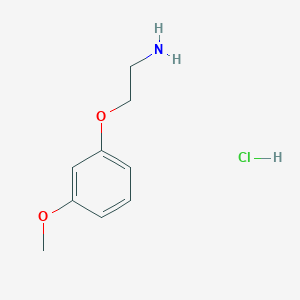

Ethyl 7-(4-heptyloxyphenyl)-7-oxoheptanoate

Übersicht

Beschreibung

Ethyl 7-(4-heptyloxyphenyl)-7-oxoheptanoate is a complex organic compound. However, there is limited information available about this specific compound. A similar compound, ethyl 5-(4-heptyloxyphenyl)-5-oxovalerate, has been identified with a CAS Number: 898757-97-6 and a molecular weight of 334.461.

Synthesis Analysis

The synthesis of Ethyl 7-(4-heptyloxyphenyl)-7-oxoheptanoate is not well-documented in the literature. However, related compounds have been synthesized through various methods. For instance, the synthesis of 2-(4-heptyloxyphenyl)benzothiazole was achieved using ethyl alcohol as a solvent for easy separation of the product2. Another method involves the catalytic protodeboronation of alkyl boronic esters3.Molecular Structure Analysis

The molecular structure of Ethyl 7-(4-heptyloxyphenyl)-7-oxoheptanoate is not readily available. However, a related compound, ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate, has a molecular formula of C23H36O44.Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving Ethyl 7-(4-heptyloxyphenyl)-7-oxoheptanoate. However, related compounds have been studied. For example, 2-(4-heptyloxyphenyl)benzothiazole was synthesized through cyclization to benzothiazole followed by Williamson etherification2.Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 7-(4-heptyloxyphenyl)-7-oxoheptanoate are not readily available. However, a related compound, ethyl 5-(4-heptyloxyphenyl)-5-oxovalerate, has a molecular weight of 334.461.Wissenschaftliche Forschungsanwendungen

Synthesis and Antiproliferative Activity

Ethyl 7-(4-heptyloxyphenyl)-7-oxoheptanoate has been explored in the synthesis of specific compounds with antiproliferative activities. For instance, the synthesis of 2-adamantyl 7-[(2-{[(2E)-3-(3-hydroxy-4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino}ethyl)amino]-7-oxoheptanoate, which exhibits moderate cytotoxicity against human epithelial lung carcinoma cells A549, involves similar compounds (Nurieva et al., 2015).

Synthesis of New S-DABO and HEPT Analogues

Another application is in the synthesis of new analogues with potential biological activity against certain diseases. Ethyl 4-(3,4-dimethoxyphenyl)-2-methyl-3-oxobutanoate, a compound synthesized from a process involving similar chemical structures, is used to create new analogues with expected biological activity against Hepatitis B Virus (HBV) (Aal, 2002).

Antioxidant Phenolic Compounds

Compounds like Ethyl acetate and n-butanol, which are structurally related to Ethyl 7-(4-heptyloxyphenyl)-7-oxoheptanoate, have been isolated from walnut kernels for their significant antioxidant activities. These compounds' antioxidant capacities are influenced by the number of hydroxyl groups in their aromatic rings (Zhang et al., 2009).

Chemical Transformations and Catalytic Reactions

Ethyl 7-chloro-2-oxoheptylate, an intermediate related to Ethyl 7-(4-heptyloxyphenyl)-7-oxoheptanoate, has been used in chemical transformations involving cilastatin synthesis and catalytic reactions in the pharmaceutical industry (Xin-zhi, 2006).

HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors

Compounds structurally similar to Ethyl 7-(4-heptyloxyphenyl)-7-oxoheptanoate have been investigated for their role as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds are active at submicromolar concentration and have potential uses in anti-AIDS regimens (De Martino et al., 2005).

Synthesis of Novel Anticancer Agents

Ethyl (substituted)phenyl-4-oxothiazolidin-3-yl)-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylates, with a structural resemblance to Ethyl 7-(4-heptyloxyphenyl)-7-oxoheptanoate, have been synthesized and evaluated as potential anticancer agents. These compounds exhibited inhibitory activities against various cancer cell lines without cytotoxicity against normal cells (Facchinetti et al., 2015).

Bio-Assay on Insect Growth Regulators

Ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, a compound synthesized similarly to Ethyl 7-(4-heptyloxyphenyl)-7-oxoheptanoate, has been studied as an insect growth regulator. It has shown promising results in comparative tests against commercial insect growth regulators (Devi & Awasthi, 2022).

Photophysicochemical Properties

Research on zinc(II) and chloroindium(III) phthalocyanines bearing ethyl 7-oxy-6-chloro-4-methylcoumarin-3-propanoate groups has been conducted to investigate their photophysicochemical properties. These compounds have applications in photodynamic therapy and as photosensitizers (Kuruca et al., 2018).

Safety And Hazards

The safety and hazards associated with Ethyl 7-(4-heptyloxyphenyl)-7-oxoheptanoate are not well-documented. However, general safety precautions for handling similar compounds include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and not eating, drinking or smoking when using the product6.

Zukünftige Richtungen

The future directions for research on Ethyl 7-(4-heptyloxyphenyl)-7-oxoheptanoate are not well-defined due to the limited information available. However, related compounds have shown potential in various fields. For instance, 4-phenoxy-phenyl isoxazoles have shown potential as acetyl-CoA carboxylase inhibitors in cancer therapeutics7. Similarly, 2-(4-heptyloxyphenyl)benzothiazole has potential applications in metal detection, optoelectronic and nonlinear optical devices8.

Eigenschaften

IUPAC Name |

ethyl 7-(4-heptoxyphenyl)-7-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O4/c1-3-5-6-7-11-18-26-20-16-14-19(15-17-20)21(23)12-9-8-10-13-22(24)25-4-2/h14-17H,3-13,18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLKPMYFWURBCHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)C(=O)CCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645804 | |

| Record name | Ethyl 7-[4-(heptyloxy)phenyl]-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-(4-heptyloxyphenyl)-7-oxoheptanoate | |

CAS RN |

898758-01-5 | |

| Record name | Ethyl 7-[4-(heptyloxy)phenyl]-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(4-Methylbenzyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1371797.png)

![1-Phenyl-2-[3-(trifluoromethyl)anilino]-1-ethanone](/img/structure/B1371803.png)

![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B1371805.png)